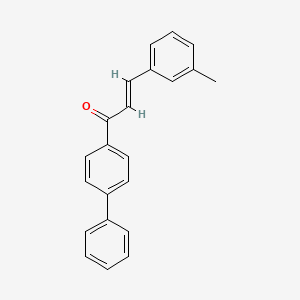

Biphenyl-4-yl(m-methylstyryl) ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Biphenyl-4-yl(m-methylstyryl) ketone” is a chemical compound with the molecular formula C19H18O . It has an average mass of 262.346 Da and a monoisotopic mass of 262.135773 Da .

Synthesis Analysis

The synthesis of similar biphenyl compounds has been discussed in various studies . For instance, a synthesis of 4,4′-biphenyl ketone was accomplished via the reaction of biphenyl with oxalyl chloride in the presence of AlCl3 and DCM .Molecular Structure Analysis

The molecular structure of “Biphenyl-4-yl(m-methylstyryl) ketone” consists of 19 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The structure is based on a ketone group attached to a biphenyl moiety .Chemical Reactions Analysis

Biphenyl compounds, including “Biphenyl-4-yl(m-methylstyryl) ketone”, undergo various chemical reactions. These include Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis

“Biphenyl-4-yl(m-methylstyryl) ketone” has a molecular formula of C19H18O, an average mass of 262.346 Da, and a monoisotopic mass of 262.135773 Da .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Biphenyl-4-yl(m-methylstyryl) ketone, also known as (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(3-methylphenyl)prop-2-en-1-one, focusing on six unique applications:

Organic Light Emitting Diodes (OLEDs)

Biphenyl-4-yl(m-methylstyryl) ketone is utilized in the development of OLEDs due to its excellent electron-transporting properties. The compound’s conjugated structure allows for efficient charge transfer, making it a valuable component in the emissive layers of OLEDs. This enhances the brightness and efficiency of the devices, which are widely used in display and lighting technologies .

Fluorescent Sensors

The compound’s strong fluorescence makes it suitable for use in fluorescent sensors. These sensors can detect various analytes, including metal ions and organic molecules, by exhibiting changes in fluorescence intensity or wavelength upon interaction with the target analyte. This property is particularly useful in environmental monitoring and biochemical assays .

Photovoltaic Cells

Biphenyl-4-yl(m-methylstyryl) ketone is also explored in the field of organic photovoltaics. Its ability to absorb light and convert it into electrical energy makes it a potential candidate for use in the active layers of organic solar cells. This application aims to develop cost-effective and flexible solar panels for renewable energy generation .

Photocatalysis

The compound’s photochemical properties are leveraged in photocatalysis, where it acts as a catalyst under light irradiation to drive chemical reactions. This application is significant in environmental remediation, such as the degradation of pollutants in water and air, and in synthetic organic chemistry for the development of green chemical processes .

Biological Imaging

Due to its strong fluorescence and biocompatibility, Biphenyl-4-yl(m-methylstyryl) ketone is used in biological imaging. It can be employed as a fluorescent probe to visualize cellular structures and processes in live cells. This application is crucial for advancing our understanding of biological systems and for diagnostic purposes .

Material Science

In material science, the compound is used to develop new materials with specific optical and electronic properties. Its incorporation into polymers and other composite materials can enhance their performance in various applications, such as in sensors, optoelectronic devices, and advanced coatings .

Safety and Hazards

将来の方向性

Biphenyl compounds have been the focus of many research studies due to their wide range of applications in medicinal chemistry . They are used in the synthesis of various drugs and are also found in natural products . Therefore, the future directions for “Biphenyl-4-yl(m-methylstyryl) ketone” could involve further exploration of its potential uses in pharmaceutical applications.

特性

IUPAC Name |

(E)-3-(3-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O/c1-17-6-5-7-18(16-17)10-15-22(23)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-16H,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQXLVIUFTULTK-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biphenyl-4-yl(m-methylstyryl) ketone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol](/img/structure/B2611666.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2611667.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2611670.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2611679.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid](/img/structure/B2611680.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611681.png)

![6-[5-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2611684.png)

![N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2611685.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2611686.png)